1-(3-Cyano-4-isobutoxyphenyl)ethanone
Overview
Description
1-(3-Cyano-4-isobutoxyphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a cyano group (-CN) and an isobutoxy group (-OCH(CH3)2) attached to a phenyl ring
Mechanism of Action
Target of Action
1-(3-Cyano-4-isobutoxyphenyl)ethanone, also known as Febuxostat, is a potent and selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the synthesis of uric acid, a byproduct of purine metabolism .
Mode of Action
Febuxostat works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of xanthine oxidase, Febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat is the purine degradation pathway. In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine and hypoxanthine .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The drug has an elimination half-life of approximately 5 to 8 hours . It is excreted in both urine (approximately 49%, mostly as metabolites, 3% as unchanged drug) and feces (approximately 45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels. This can help to prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Cyano-4-isobutoxyphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-cyano-4-isobutoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with the isobutoxy group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1-(3-Cyano-4-isobutoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The isobutoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used for reduction.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(3-Carboxy-4-isobutoxyphenyl)ethanone
Reduction: 1-(3-Amino-4-isobutoxyphenyl)ethanone
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
1-(3-Cyano-4-isobutoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Comparison with Similar Compounds
1-(3-Cyano-4-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:
Febuxostat: A xanthine oxidase inhibitor used in the treatment of gout.
Phenacetin: A pain-relieving and fever-reducing drug.
Acetaminophen: Another widely used analgesic and antipyretic.
List of Similar Compounds
Febuxostat
Phenacetin
Acetaminophen
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-acetyl-2-(2-methylpropoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-6,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHMDQAWJYXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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